molecular formula C8H15N5 B15214891 5-Butylpyrimidine-2,4,6-triamine CAS No. 4086-51-5

5-Butylpyrimidine-2,4,6-triamine

Katalognummer: B15214891
CAS-Nummer: 4086-51-5
Molekulargewicht: 181.24 g/mol
InChI-Schlüssel: WEKKOIATWTXXBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butylpyrimidine-2,4,6-triamine is an organic compound with the molecular formula C8H15N5 and a molecular weight of 181.24 g/mol . This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three amino groups at positions 2, 4, and 6, along with a butyl group at position 5, makes this compound unique and of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5-Butylpyrimidine-2,4,6-triamine can be achieved through several synthetic routes. One common method involves the reaction of 2-butylpropanediamide with suitable reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

5-Butylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Butylpyrimidine-2,4,6-triamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Butylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

5-Butylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as 2,4,6-triaminopyrimidine . While both compounds share the pyrimidine core with amino groups at positions 2, 4, and 6, the presence of the butyl group at position 5 in this compound distinguishes it from 2,4,6-triaminopyrimidine. This structural difference can lead to variations in their chemical reactivity and biological activity.

Similar Compounds

Eigenschaften

CAS-Nummer

4086-51-5

Molekularformel

C8H15N5

Molekulargewicht

181.24 g/mol

IUPAC-Name

5-butylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C8H15N5/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H6,9,10,11,12,13)

InChI-Schlüssel

WEKKOIATWTXXBP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N=C(N=C1N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.